Cas no 2004089-54-5 (4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole)

4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole structure
2004089-54-5 structure
商品名:4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole
CAS番号:2004089-54-5
MF:C12H15N3O
メガワット:217.267002344131
CID:5961396
PubChem ID:165862449

4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole
    • 2004089-54-5
    • EN300-1076444
    • 4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
    • インチ: 1S/C12H15N3O/c1-7-11(8(2)15-14-7)12-9-4-6-16-10(9)3-5-13-12/h4,6,12-13H,3,5H2,1-2H3,(H,14,15)
    • InChIKey: ZCOJODSNLTXYQY-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC2=C1CCNC2C1C(C)=NNC=1C

計算された属性

  • せいみつぶんしりょう: 217.121512110g/mol
  • どういたいしつりょう: 217.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1076444-0.1g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5 95%
0.1g
$867.0 2023-10-28
Enamine
EN300-1076444-0.5g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5 95%
0.5g
$946.0 2023-10-28
Enamine
EN300-1076444-1.0g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5
1g
$986.0 2023-05-26
Enamine
EN300-1076444-10.0g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5
10g
$4236.0 2023-05-26
Enamine
EN300-1076444-10g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5 95%
10g
$4236.0 2023-10-28
Enamine
EN300-1076444-0.05g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5 95%
0.05g
$827.0 2023-10-28
Enamine
EN300-1076444-5.0g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5
5g
$2858.0 2023-05-26
Enamine
EN300-1076444-0.25g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5 95%
0.25g
$906.0 2023-10-28
Enamine
EN300-1076444-2.5g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5 95%
2.5g
$1931.0 2023-10-28
Enamine
EN300-1076444-1g
4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole
2004089-54-5 95%
1g
$986.0 2023-10-28

4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole 関連文献

4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazoleに関する追加情報

Introduction to 4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole (CAS No. 2004089-54-5)

The compound 4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole (CAS No. 2004089-54-5) represents a fascinating molecule with significant potential in the field of pharmaceutical and biochemical research. Its unique structural features, combining a furan ring with a pyridine and pyrazole moiety, make it an intriguing candidate for further exploration in drug discovery and molecular interactions.

Structurally speaking, this compound is characterized by a fused heterocyclic system that includes a furan ring linked to a pyridine ring at the 3-position and a pyrazole ring at the 4-position. The presence of dimethyl groups at the 3 and 5 positions of the pyrazole ring introduces steric and electronic modifications that can influence its reactivity and binding properties. Such structural motifs are often explored in medicinal chemistry due to their ability to engage in multiple hydrogen bonding interactions and π-stacking phenomena, which are crucial for molecular recognition processes.

In recent years, there has been growing interest in heterocyclic compounds that incorporate multiple nitrogen-containing rings due to their diverse biological activities. The furo[3,2-c]pyridine scaffold is particularly noteworthy as it has been shown to exhibit properties relevant to various therapeutic areas. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The specific arrangement of atoms in 4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole may contribute to its ability to interact with biological targets in novel ways.

The pyrazole moiety is another key feature of this compound that warrants attention. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The dimethylation at the 3 and 5 positions of the pyrazole ring can modulate its electronic properties and influence its binding affinity to proteins or other biomolecules. This modification strategy is commonly employed in drug design to optimize pharmacokinetic profiles and target specificity.

From a synthetic perspective, the preparation of 4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole involves multi-step organic synthesis that requires careful consideration of reaction conditions and protecting group strategies. The introduction of the furan ring into the pyridine system necessitates controlled reactions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient access to such complex heterocycles, making them more accessible for further investigation.

Recent studies have highlighted the importance of understanding the conformational flexibility of heterocyclic compounds like this one. The ability of 4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole to adopt multiple conformations can significantly impact its biological activity by influencing how it interacts with biological targets. Computational chemistry approaches have become increasingly valuable in predicting these conformations and understanding their role in molecular recognition processes.

In the realm of drug discovery, 4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1 H-pyrazole (CAS No. 2004089-54-5) could serve as a valuable scaffold for developing new therapeutic agents. Its structural complexity allows for modifications at multiple sites without compromising its core framework. This flexibility is highly desirable in medicinal chemistry where optimizing potency while maintaining safety is paramount.

The potential applications of this compound extend beyond traditional pharmaceuticals. It may also find utility in agrochemicals or as a building block for more complex molecules with specialized functions. The growing interest in green chemistry has spurred efforts to develop synthetic routes that minimize waste and energy consumption—a trend that aligns well with the sustainable production of such specialized compounds.

As research continues to uncover new biological activities associated with heterocyclic compounds, 4-{4 H,5 H,6 H,7 H-furo[3,2-c]pyridine]-4-y]-3,5-dimethyl-l* H-pyrazole* (CAS No.* 2004089* - *54* - *5*) is poised to play an important role in future discoveries.* Its unique structural features,* combined* with its potential* for diverse* biological interactions,* make it* an exciting subject* for further investigation.* Whether* used as a lead compound* or as part* of larger synthetic strategies,* this molecule offers numerous opportunities* for scientists across various disciplines.* As our understanding* of molecular interactions* continues* to evolve,* compounds like this one will remain central* to advancing both fundamental research* and applied science.*

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